2-(3,4-Dichlorophenyl)propan-2-amine
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Overview
Description
2-(3,4-Dichlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11Cl2N It is a derivative of phenylpropanamine, characterized by the presence of two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)propan-2-amine typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for more efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: 3,4-Dichlorophenylacetone or 3,4-dichlorobenzoic acid.
Reduction: Various reduced amine derivatives.
Substitution: Products with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(3,4-Dichlorophenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)propan-2-amine
- 2-(4-Fluorophenyl)propan-2-amine
- 2-(4-Ethoxyphenyl)propan-2-amine
Uniqueness
2-(3,4-Dichlorophenyl)propan-2-amine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This positioning may result in different pharmacological properties compared to similar compounds with different substituents or substitution patterns.
Biological Activity
2-(3,4-Dichlorophenyl)propan-2-amine, also known as Dichloroamphetamine , is a compound of interest due to its structural similarity to various psychoactive substances. This article provides a detailed examination of its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications. Despite limited direct studies on this specific compound, insights can be drawn from related compounds and broader research in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C9H10Cl2N. The presence of the dichlorophenyl group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.
Property | Value |
---|---|
Molecular Weight | 203.09 g/mol |
Melting Point | Not extensively documented |
Solubility | Limited data available |
LogP | Estimated around 3.5 |
Pharmacodynamics
Research indicates that compounds with similar structures to this compound often exhibit significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine. These interactions can lead to varied effects such as increased alertness, mood elevation, and appetite suppression.
- Monoamine Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is common among many stimulants and antidepressants.
- Potential Neurotoxicity : Some studies suggest that compounds with a dichlorophenyl moiety may exhibit neurotoxic effects under certain conditions, potentially through oxidative stress mechanisms or excitotoxicity pathways .
Study on Related Compounds
A study examining the pharmacological profiles of structurally similar compounds found that certain derivatives exhibited significant activity as serotonin transporter inhibitors. For instance:
- Compound A : Demonstrated a 50% inhibition concentration (IC50) of 20 nM against serotonin reuptake.
- Compound B : Showed similar activity with an IC50 of 25 nM.
These findings suggest that this compound may share similar inhibitory properties, although specific data on this compound remains limited .
Toxicological Considerations
While direct studies on the toxicity of this compound are scarce, related compounds have been associated with adverse effects such as:
- Cardiovascular issues (e.g., increased heart rate)
- Psychological effects (e.g., anxiety or paranoia)
- Potential for abuse and dependence
Comparative Analysis Table
Compound | IC50 (nM) | Mechanism of Action | Toxicity Profile |
---|---|---|---|
This compound | TBD | Serotonin/Norepinephrine reuptake inhibitor | TBD |
Compound A | 20 | Serotonin reuptake inhibition | Moderate |
Compound B | 25 | Norepinephrine reuptake inhibition | High |
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKUNCSPAIKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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